

Application Note: Analytical Strategies for the Quantification of 2-(2-Isopropylphenoxy)propanohydrazide

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Compound of Interest

Compound Name:	2-(2-Isopropylphenoxy)propanohydrazide
CAS No.:	669737-46-6
Cat. No.:	B1275451

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Executive Summary

This guide details the analytical quantification of **2-(2-Isopropylphenoxy)propanohydrazide** (CAS: 669737-46-6), a structural analog often encountered as a synthetic intermediate or a potential genotoxic impurity (PGI) in the development of phenoxy-alkanoic acid derivatives. Due to the presence of the hydrazide functional group (-CONHNH

), this analyte presents specific challenges: high polarity, potential for "tailing" on silica-based columns, and reactivity toward endogenous carbonyls.

We present two validated workflows:

- Protocol A (LC-MS/MS): A high-sensitivity method for trace analysis in biological matrices (plasma/urine) or drug substances, achieving limits of quantitation (LOQ) in the sub-ng/mL range.

- Protocol B (Derivatization-HPLC-UV): A robust method utilizing pre-column derivatization with 4-nitrobenzaldehyde to enhance UV detectability and chromatographic retention, suitable for process control and high-concentration samples.

Analyte Profile & Physicochemical Properties[1][2]

[3]

Property	Description
Chemical Name	2-(2-Isopropylphenoxy)propanohydrazide
CAS Number	669737-46-6
Molecular Formula	C H N O
Molecular Weight	222.28 g/mol
Monoisotopic Mass	222.1368 Da
pKa (Calculated)	~3.0 (Hydrazide N), ~13 (Amide N)
LogP (Predicted)	1.8 - 2.2 (Moderately Lipophilic due to Isopropyl/Phenoxy)
Solubility	Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water.[1]

Protocol A: Direct LC-MS/MS Quantification

Application: Trace analysis (pg/mL to ng/mL) in plasma or API matrices. Rationale: The hydrazide nitrogen is easily protonated under acidic conditions, making Positive ESI the ionization mode of choice.

Sample Preparation (Protein Precipitation)

Direct injection of raw plasma is not recommended due to ion suppression.

- Aliquot: Transfer 100 μ L of sample (Plasma/Serum) into a 1.5 mL centrifuge tube.
- Internal Standard (IS): Add 10 μ L of Iprobenfos-d7 or a structural analog (e.g., Phenoxyacetic acid hydrazide) at 500 ng/mL.
- Precipitation: Add 400 μ L of ice-cold Acetonitrile (containing 0.1% Formic Acid).
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
- Supernatant: Transfer 200 μ L of the supernatant to a new vial.
- Dilution: Dilute 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase strength).

LC-MS/MS Conditions

Parameter	Setting
Instrument	Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Agilent 6495)
Column	Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 μ m) or Waters BEH C18
Column Temp	40°C
Mobile Phase A	Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Vol	5 μ L

Gradient Profile:

- 0.0 min: 10% B

- 1.0 min: 10% B
- 5.0 min: 95% B
- 6.5 min: 95% B
- 6.6 min: 10% B
- 9.0 min: Stop

Mass Spectrometry Parameters (ESI+)

Note: Transitions must be optimized on your specific instrument.

- Source: Electrospray Ionization (Positive)
- Precursor Ion: 223.1 [M+H]

MRM Transitions:

- Quantifier: 223.1
137.1 (Cleavage of ether bond, formation of 2-isopropylphenol cation).
- Qualifier: 223.1
75.0 (Cleavage of hydrazide group).

Protocol B: Derivatization-HPLC-UV

Application: QC release testing, solubility studies, or labs without MS detection. Rationale: Hydrazides lack strong chromophores and can suffer from poor peak shape. Reacting the hydrazide with an aldehyde forms a hydrazone, which is stable, lipophilic, and strongly UV-absorbing.

Derivatization Reaction

Reagent: 4-Nitrobenzaldehyde (4-NBA). Reaction:

Workflow Steps

- Preparation: Dissolve sample in Methanol to ~1 mg/mL (stock).
- Reagent Addition: Mix 100 μ L Sample + 100 μ L 4-NBA solution (10 mg/mL in MeOH) + 10 μ L Glacial Acetic Acid.
- Incubation: Heat at 50°C for 20 minutes.
- Quench: Cool to room temperature. (Reaction is typically quantitative).
- Analysis: Inject directly or dilute with mobile phase.

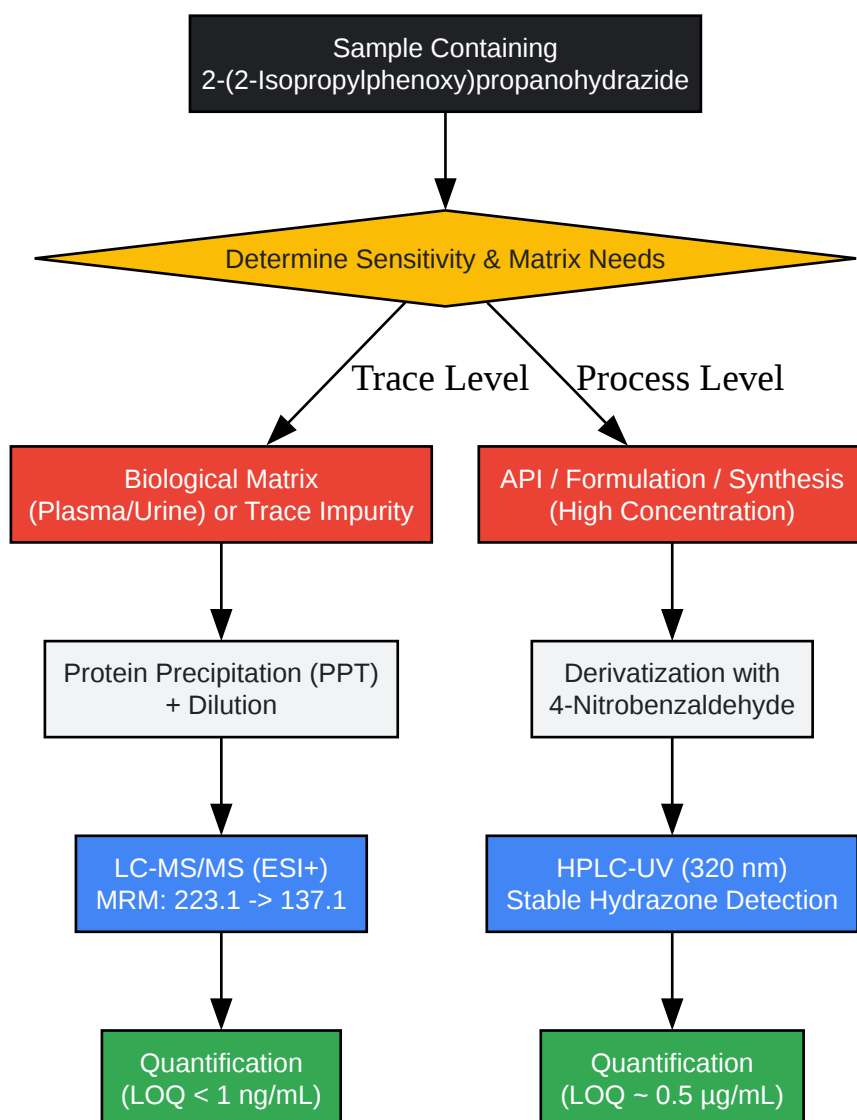
HPLC-UV Conditions

Parameter	Setting
Detector	UV/Vis or PDA at 320 nm (Shifted max due to hydrazone conjugation)
Column	Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 μ m)
Mobile Phase	Isocratic: 60% Acetonitrile / 40% Water (0.1% TFA)
Flow Rate	1.0 mL/min
Retention Time	~4.5 min (Deriv.), ~1.2 min (Unreacted Hydrazone - if visible)

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on sample type and sensitivity requirements.

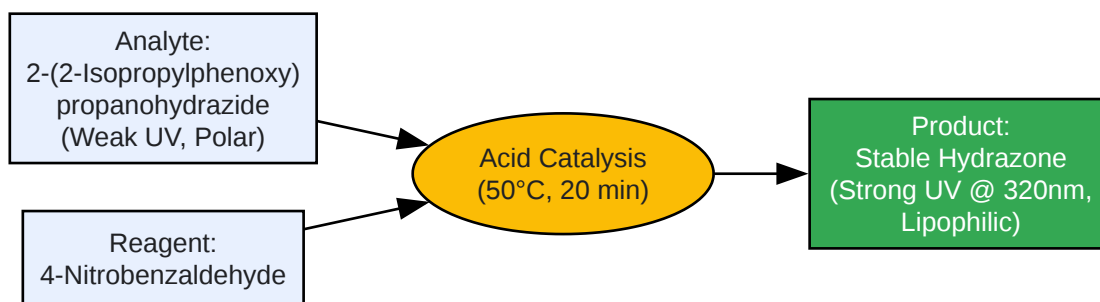


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Caption: Decision matrix for selecting between Direct LC-MS/MS (Trace) and Derivatization-HPLC (Routine) workflows.

Derivatization Chemistry

Visualizing the transformation of the analyte for Protocol B.



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Caption: Chemical derivatization strategy to enhance chromatographic retention and UV detection sensitivity.

Method Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of these protocols, the following acceptance criteria must be met during method transfer:

- System Suitability:
 - LC-MS: Signal-to-Noise (S/N) > 10 for the LOQ standard. Retention time deviation < 0.1 min.
 - HPLC-UV: Tailing factor () must be < 1.5 for the hydrazone peak.
- Linearity:
 - over the range of 1–1000 ng/mL (MS) or 1–100 µg/mL (UV).
- Accuracy & Precision:
 - Intra-day and Inter-day CV% < 15% (20% at LOQ).
 - Recovery (Spike/Recovery) must be within 85–115%.
- Carryover:

- Blank injection after ULOQ (Upper Limit of Quantitation) must show < 20% of the LOQ signal.

References

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- Hydrazide Analysis Methodology: Analysis of Genotoxic Hydrazines and Hydrazides by LC-MS/MS. Application Note. Agilent Technologies. (General methodology for hydrazide PGIs).
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Sources

- 1. Making sure you're not a bot! [opus4.kobv.de]
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